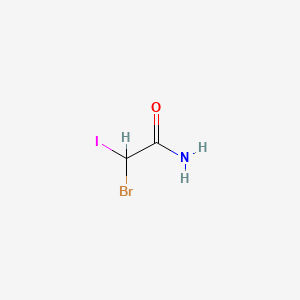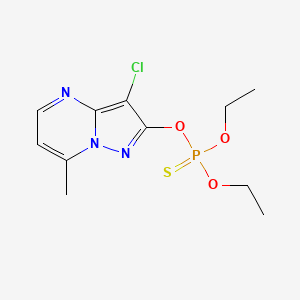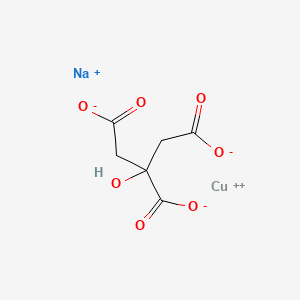
2-Bromo-2-iodoacetamide
Übersicht
Beschreibung
2-Bromo-2-iodoacetamide is a chemical compound with the molecular formula C2H3BrINO . It has an average mass of 263.860 Da and a monoisotopic mass of 262.844269 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-iodoacetamide consists of heavy atoms, with no rings or aromatic rings. It has one rotatable bond . The exact mass of the molecule is calculated to be 262.844277 .Physical And Chemical Properties Analysis
2-Bromo-2-iodoacetamide has several physical and chemical properties. It has a Van der Waals molecular volume of 104.87, a topological polar surface area of 43.09, and a logP of 0.91. It has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen
Inhibition and Modification in Enzyme Research
2-Bromo-2-iodoacetamide has been studied for its role in inhibiting and modifying enzymes. For instance, it has been observed to reversibly inhibit human erythrocyte carbonic anhydrase B. This inhibition is competitive with other inhibitors like chloride and sulfanilamide. The compound introduces a carboxymethyl group near the enzyme's active center, affecting its activity and affinity for inhibitors (Whitney, 1970).
Alkylating Agents in Proteomics
2-Bromo-2-iodoacetamide is relevant in the study of alkylating agents used in proteomics. It is an alternative to iodoacetamide for the alkylation of cysteine during sample preparation. However, its use might exhibit certain adverse effects like methionine oxidation and oxidation of tryptophan (Hains & Robinson, 2017).
Drinking Water Disinfection Byproducts
Studies on drinking water have identified 2-Bromo-2-iodoacetamide as a disinfection byproduct. These byproducts, including iodoacids and iodo-trihalomethanes, are formed in chloraminated and chlorinated drinking waters and have been analyzed for their toxicity. The presence of these compounds in water from most plants suggests a potential risk for environmental and human health (Richardson et al., 2008).
Chemical Synthesis Applications
2-Bromo-2-iodoacetamide is utilized in various chemical synthesis processes. For example, it has been used in the synthesis of 4-substituted glutarimides by free radical addition to α-β-unsaturated esters. This demonstrates its utility in specific organic synthesis procedures (Sacripante, Tan, & Just, 1985).
Eigenschaften
IUPAC Name |
2-bromo-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrINO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMKVQDLGURGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617918 | |
| Record name | 2-Bromo-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-iodoacetamide | |
CAS RN |
62872-36-0 | |
| Record name | 2-Bromo-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1H-Imidazo[1,2-b]pyrazol-7-amine](/img/structure/B1628744.png)
